2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or thiazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLOXY)-4-FLUOROPHENYLBORONIC ACID: Similar structure but with a boronic acid group instead of the thiazolyl group.
4-(BENZYLOXY)-2-FLUOROPHENYLBORONIC ACID: Another related compound with a different substitution pattern.
Uniqueness
2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C24H19FN2O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H19FN2O2S/c25-19-12-10-17(11-13-19)14-20-15-26-24(30-20)27-23(28)21-8-4-5-9-22(21)29-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2,(H,26,27,28) |
InChI Key |
ZOISFEJUMVIQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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